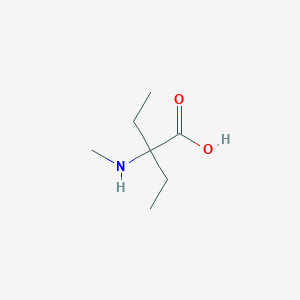

2-Ethyl-2-(methylamino)butanoic acid

Description

Contextualization within Alpha-Quaternary Amino Acids and Analogous Structures

Structural Classification and Nomenclature of 2-Ethyl-2-(methylamino)butanoic Acid

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is derived by identifying the longest carbon chain containing the carboxyl group, which is butanoic acid. qmul.ac.ukiupac.org The substituents on the alpha-carbon (the carbon atom adjacent to the carboxyl group, C2) are then named and numbered accordingly. In this case, there is an ethyl group and a methylamino group, both at the second position.

The structure features a chiral center at the alpha-carbon, meaning it can exist as two enantiomers. The presence of four different substituents (a carboxyl group, an ethyl group, a methylamino group, and a propyl group as part of the butanoic acid backbone) confers this chirality.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Structural Class | Alpha-quaternary alpha-amino acid |

| Key Functional Groups | Carboxylic acid, Secondary amine (Methylamino) |

Overview of Related Methylamino Alkanoic Acids and Their Academic Significance

The academic significance of methylamino alkanoic acids is underscored by their presence in various natural products and their use as tools in medicinal chemistry. The N-methylation of amino acids is a common strategy in peptide design to enhance metabolic stability and membrane permeability. researchgate.net

One notable example is β-Methylamino-L-alanine (BMAA), a non-proteinogenic amino acid produced by cyanobacteria. wikipedia.org BMAA is a neurotoxin and its potential involvement in neurodegenerative diseases has been a subject of intense research. wikipedia.org Another related compound is sarcosine (B1681465) (N-methylglycine), which has been investigated for its potential role in the biochemistry of schizophrenia and as a marker for prostate cancer.

The introduction of a methylamino group can significantly alter the biological activity and pharmacokinetic properties of a molecule. Research in this area often focuses on synthesizing these compounds and evaluating their effects in various biological systems. For instance, N-methylated amino acids are known to influence the conformation of peptides, leading to structures with enhanced biological activity or selectivity. researchgate.net

Historical Perspective and Evolving Research Landscape of Substituted Butanoic Acids

The study of butanoic acid (formerly known as butyric acid) and its derivatives has a rich history, dating back to the early 19th century with the work of French chemist Michel Eugène Chevreul, who first identified it in butter. wikipedia.org Initially, research focused on understanding the basic chemical properties and natural occurrence of these compounds.

Over the decades, the focus has shifted towards the synthesis and application of substituted butanoic acids. The introduction of various functional groups onto the butanoic acid scaffold has led to a diverse array of molecules with a wide range of applications. For example, substituted butanoic acids are found in the structure of many pharmaceuticals, agrochemicals, and flavors and fragrances.

The development of new synthetic methodologies has been a driving force in the evolution of this field. Advances in catalysis and organic synthesis have made it possible to create increasingly complex substituted butanoic acids with high levels of stereochemical control. uomustansiriyah.edu.iq This has opened up new avenues for the design of molecules with specific biological activities. The evolving research landscape points towards a continued interest in developing novel substituted carboxylic acids with tailored properties for various applications, including drug discovery and materials science. nih.govprinceton.edu

Current Research Gaps and Future Directions for this compound Studies

Given the limited specific research on this compound, there are significant knowledge gaps that present opportunities for future investigation. A primary research gap is the lack of data on its synthesis and biological activity.

Potential Future Research Directions:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be a crucial first step. This would allow for the investigation of the biological activities of the individual enantiomers.

Incorporation into Peptides: Investigating the impact of incorporating this unnatural amino acid into peptide sequences could reveal its potential for creating peptidomimetics with enhanced stability and novel secondary structures. nih.gov The quaternary nature of the alpha-carbon is known to induce conformational constraints, which could be exploited in peptide design.

Biological Screening: A comprehensive biological evaluation of this compound and its derivatives is needed. This could include screening for antimicrobial, anticancer, or neuroactive properties, drawing parallels from the activities of other methylamino alkanoic acids.

Pharmacokinetic Studies: If any biological activity is identified, subsequent studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary to assess its potential as a therapeutic agent.

The exploration of unnatural amino acids like this compound is a promising frontier in chemical biology and drug discovery. Filling the existing research gaps could lead to the development of new scientific tools and potentially new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-ethyl-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-7(5-2,8-3)6(9)10/h8H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

RVXDHLISLIJDHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Methylamino Butanoic Acid and Its Derivatives

Established Synthetic Pathways for Alpha-Substituted Amino Acids

The construction of the sterically congested quaternary α-carbon of 2-Ethyl-2-(methylamino)butanoic acid is a key challenge. Several established methods in amino acid synthesis can be adapted for this purpose, primarily focusing on the formation of the carbon skeleton and the introduction of the amino group.

Approaches to Quaternary Carbon Center Formation at the Alpha-Position

A common strategy for the formation of α,α-disubstituted amino acids is the alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent. Chiral auxiliaries are often employed to direct the stereochemistry of the alkylation. For instance, an N-acyl oxazolidinone (Evans auxiliary) derived from a chiral amino alcohol can be used. The auxiliary is first acylated with a glycine or alanine derivative, and then sequentially deprotonated and alkylated with ethyl and methyl halides. The bulky chiral auxiliary shields one face of the enolate, leading to a diastereoselective alkylation.

Another prominent method is the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids by starting with a ketone. wikipedia.org For the synthesis of the parent amino acid, 2-amino-2-ethylbutanoic acid, the starting material would be 2-butanone (B6335102). The reaction with a cyanide source (e.g., HCN or NaCN) and ammonia (B1221849) would yield the corresponding α-aminonitrile, which can then be hydrolyzed to the racemic amino acid.

A third approach involves the alkylation of α-cyanoesters. For example, ethyl cyanoacetate (B8463686) can be sequentially dialkylated with ethyl bromide and methyl iodide to form ethyl 2-cyano-2-ethylbutanoate. This intermediate can then be converted to the amino acid.

Strategies for Introducing the Methylamino Moiety

The methylamino group can be introduced at different stages of the synthesis. In the Strecker synthesis, using methylamine (B109427) instead of ammonia directly yields the N-methylated α-aminonitrile, which upon hydrolysis gives the desired N-methylamino acid. wikipedia.org

Alternatively, the amino group can be introduced first, followed by N-methylation. Reductive amination of an α-keto acid precursor (2-keto-2-ethylbutanoic acid) with methylamine and a reducing agent like sodium cyanoborohydride is a viable route. masterorganicchemistry.com

For pre-existing amino acids, direct N-methylation can be achieved. A common method involves the use of a base and a methylating agent, such as sodium hydride and methyl iodide. monash.edu However, care must be taken to avoid over-methylation and racemization, especially with sterically hindered α,α-disubstituted amino acids.

Enantioselective Synthesis of this compound

Achieving enantiopurity is crucial for the biological applications of chiral molecules. This can be accomplished through asymmetric synthesis, where the desired stereoisomer is formed preferentially, or by resolving a racemic mixture.

Chiral Catalysis in Asymmetric Amino Acid Synthesis

The asymmetric Strecker synthesis is a powerful tool for the enantioselective preparation of α,α-disubstituted amino acids. This approach utilizes a chiral catalyst to control the addition of cyanide to a ketimine. A variety of catalysts have been developed for this purpose, including those based on chiral titanium complexes, cinchona alkaloids, and dipeptides. nih.govpurdue.edu These catalysts can achieve high yields and enantiomeric excesses (ee).

For the synthesis of this compound, a ketimine would be formed from 2-butanone and methylamine. A chiral catalyst would then facilitate the enantioselective addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to this ketimine.

Below is a table summarizing the performance of selected chiral catalyst systems in the asymmetric cyanation of ketimines, a key step in the Strecker synthesis.

| Catalyst Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinchona alkaloid/Ti(OiPr)4/biphenol | N-Ts ketimines | Up to >99 | Up to >99 |

| Chiral Dipeptide | N-Benzhydryl ketimines | High | High |

| Thiourea-based | N-Benzhydryl ketimines | High | High |

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a widely used method for separating enantiomers. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer in a racemic mixture. For α,α-disubstituted amino acids, lipases are commonly employed to resolve racemic esters. nih.gov

In a typical procedure, the racemic 2-amino-2-ethylbutanoic acid would be esterified (e.g., to form the ethyl ester). This racemic ester is then subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the amino acid and the amino ester can then be separated.

The following table provides representative data on the lipase-catalyzed resolution of racemic amino acid esters.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee, %) of Product | Conversion (%) |

|---|---|---|---|---|

| Pseudomonas lipase | D,L-Homophenylalanine ester | L-Homophenylalanine | High | ~50 |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-amino-1-alcohols | Enantioenriched acylated product | High | Variable |

Preparation of Key Precursors and Intermediates

The successful synthesis of the target molecule relies on the availability of key starting materials and intermediates. The following are examples of the preparation of such precursors.

Synthesis of Ethyl 2-cyano-2-ethylbutanoate:

This intermediate can be prepared by the dialkylation of ethyl cyanoacetate. The reaction proceeds in two steps:

Ethylation: Ethyl cyanoacetate is treated with a base, such as sodium ethoxide, to form an enolate, which is then reacted with ethyl bromide.

Methylation: The resulting ethyl 2-cyano-2-ethylacetate is then subjected to a second alkylation using a stronger base, like sodium hydride, and methyl iodide to yield the final product.

Synthesis of Ethyl 2-bromo-2-ethylbutanoate:

This α-bromo ester can serve as a precursor for the introduction of the amino group via nucleophilic substitution. A common method for its preparation is the Hell-Volhard-Zelinsky reaction, followed by esterification.

Bromination: 2-Ethylbutanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form 2-bromo-2-ethylbutanoyl bromide.

Esterification: The resulting acid bromide is then reacted with ethanol (B145695) to produce ethyl 2-bromo-2-ethylbutanoate.

A summary of the synthesis of these precursors is presented in the table below.

| Precursor | Starting Materials | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| Ethyl 2-cyano-2-ethylbutanoate | Ethyl cyanoacetate, Ethyl bromide, Methyl iodide | NaOEt, NaH | Good |

| Ethyl 2-bromo-2-ethylbutanoate | 2-Ethylbutanoic acid | Br₂, PBr₃, Ethanol | Good |

Derivatization Strategies for this compound

The chemical modification of this compound focuses primarily on the transformation of its carboxylic acid functional group. These derivatization strategies are essential for creating analogs with modified physicochemical properties, which can be pivotal for various research applications. The presence of a sterically hindered quaternary α-carbon and a secondary amine presents unique challenges and considerations in the selection of synthetic methodologies. The primary routes for derivatization include esterification of the carboxyl group and its conversion to an amide.

Esterification of this compound involves the conversion of its carboxylic acid moiety (-COOH) into an ester (-COOR). This transformation is significant as it can increase the lipophilicity of the molecule. Given the steric hindrance around the carboxyl group, direct esterification methods like the Fischer-Soxhlet esterification are often employed. This method involves reacting the amino acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst. pearson.comgoogle.com

A common procedure involves suspending the amino acid in the desired alcohol (e.g., ethanol) and bubbling dry hydrogen chloride gas through the mixture, or by the dropwise addition of a reagent like thionyl chloride (SOCl₂). google.com The reaction is typically heated under reflux. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The thionyl chloride method is particularly effective as it converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

The general reaction is as follows: CH₃CH₂C(CH₃)(NHCH₃)COOH + ROH --(Acid Catalyst)--> CH₃CH₂C(CH₃)(NHCH₃)COOR + H₂O

For the synthesis of ethyl 2-ethyl-2-(methylamino)butanoate, ethanol would be used as the alcohol. The reaction requires anhydrous conditions to prevent the hydrolysis of the ester product back to the carboxylic acid.

Interactive Data Table: Ester Analogs of this compound

| Derivative Name | Molecular Formula | Alcohol Reagent | Potential Catalyst |

| Methyl 2-ethyl-2-(methylamino)butanoate | C₉H₁₉NO₂ | Methanol | HCl, SOCl₂ |

| Ethyl 2-ethyl-2-(methylamino)butanoate | C₁₀H₂₁NO₂ | Ethanol | HCl, SOCl₂ |

| Propyl 2-ethyl-2-(methylamino)butanoate | C₁₁H₂₃NO₂ | Propanol | HCl, SOCl₂ |

| Isopropyl 2-ethyl-2-(methylamino)butanoate | C₁₁H₂₃NO₂ | Isopropanol | HCl, SOCl₂ |

Amidation involves the conversion of the carboxylic acid group into an amide. This is achieved by reacting the amino acid with a primary or secondary amine in the presence of a coupling reagent. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can be destructive. Therefore, the carboxylic acid must first be "activated". bachem.com

For sterically hindered amino acids like this compound, potent coupling reagents are necessary to facilitate the formation of the amide bond. nih.govpeptide.com Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comajchem-a.com More reactive phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are particularly effective for challenging couplings involving sterically hindered components. peptide.com

The general process involves dissolving the amino acid, the desired amine, and the coupling reagent in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent activates the carboxyl group by forming a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then susceptible to nucleophilic attack by the amine to form the amide bond. bachem.comajchem-a.com

An alternative approach for unprotected amino acids involves the use of silylating agents, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂), in the presence of a base like imidazole. This method can simultaneously activate the carboxyl group and protect the α-amino group in situ, allowing for an efficient amidation reaction. organic-chemistry.org

Other Functional Group Transformations

Beyond esterification and amidation, the carboxylic acid group can potentially undergo reduction to form the corresponding amino alcohol, 2-ethyl-2-(methylamino)butan-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the carboxyl group provides a different scaffold for further derivatization, expanding the range of possible analogs. solubilityofthings.com

Interactive Data Table: Amide Derivatives of this compound

| Derivative Name | Molecular Formula | Amine Reagent | Potential Coupling Reagent |

| N-Methyl-2-ethyl-2-(methylamino)butanamide | C₉H₂₀N₂O | Methylamine | DCC/HOBt, PyBOP |

| N,N-Dimethyl-2-ethyl-2-(methylamino)butanamide | C₁₀H₂₂N₂O | Dimethylamine | DCC/HOBt, PyBOP |

| N-Ethyl-2-ethyl-2-(methylamino)butanamide | C₁₀H₂₂N₂O | Ethylamine | DCC/HOBt, PyBOP |

| N-Phenyl-2-ethyl-2-(methylamino)butanamide | C₁₄H₂₂N₂O | Aniline | DCC/HOBt, PyBOP |

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of this compound would be determined using a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) would provide crucial information about the electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbon atoms present (e.g., carbonyl, aliphatic).

A predicted ¹³C NMR spectrum for the closely related compound, 2-(Methylamino)butanoic acid, shows signals that can be referenced for a hypothetical analysis. nih.gov

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | 175.0 |

| C-N | 60.0 |

| CH₂ | 25.0 |

| N-CH₃ | 30.0 |

| C-CH₃ | 10.0 |

This is a predictive table for a related compound and not experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This would allow for the determination of the molecular weight of this compound with high accuracy. The molecular formula of its hydrochloride salt is C₇H₁₆ClNO₂. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the carboxylic acid and secondary amine functional groups. Key expected vibrations would include:

A broad O-H stretch from the carboxylic acid.

A C=O stretch from the carbonyl group of the carboxylic acid.

An N-H stretch from the secondary amine.

C-H stretching and bending vibrations from the ethyl and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak or absent in the IR spectrum.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single crystal of this compound or a suitable crystalline derivative, such as its hydrochloride salt, would be required.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. A robust HPLC method would be developed to assess the purity of this compound.

Method development would involve a systematic approach to optimize various parameters to achieve a good separation of the target compound from any potential impurities. Key aspects of this development would include:

Column Selection: A reversed-phase column (e.g., C18) would likely be the first choice for a polar molecule like this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the mobile phase. The pH of the buffer and the gradient of the organic solvent would be optimized to achieve the best peak shape and resolution.

Detector Selection: A UV detector would be suitable if the molecule possesses a chromophore. If not, a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (LC-MS) would be employed.

Method Validation: Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

While specific HPLC methods for this compound are not detailed in the literature, the general principles of method development for similar small organic molecules are well-established. pensoft.net

Spectroscopic and Structural Characterization of 2 Ethyl 2 Methylamino Butanoic Acid

Spectroscopic Methods

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to its polar and non-volatile nature, direct analysis of 2-Ethyl-2-(methylamino)butanoic acid by GC is not feasible. The presence of both a carboxylic acid and a secondary amine group necessitates a chemical modification step known as derivatization to convert the molecule into a volatile and thermally stable form suitable for GC analysis. thermofisher.com This process involves reacting the functional groups with a derivatizing agent to reduce their polarity.

The derivatization of this compound would typically target both the carboxylic acid and the methylamino groups. A common and effective strategy for amino acids, including N-methylated ones, is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group, or a single-step reaction that derivatizes both groups simultaneously. nih.govmdpi.com

Derivatization Strategies:

Several derivatization reagents are available for the analysis of amino acids and their derivatives. The choice of reagent depends on factors such as reaction efficiency, stability of the derivatives, and the detector being used (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for the derivatization of amino acids. thermofisher.com These reagents react with active hydrogens in both the carboxylic acid and amine groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. TBDMS derivatives are often preferred due to their increased stability and characteristic mass spectral fragmentation patterns.

Acylation and Esterification: This two-step approach provides robust derivatization. The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst. mdpi.com Subsequently, the secondary amine is acylated using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com Alternatively, alkyl chloroformates, such as ethyl chloroformate, can be used to derivatize both the amino and carboxylic acid groups in a single step, which is a method that has been successfully applied to N-methylated amino acids. nih.gov

Hypothetical GC-MS Analysis of a Derivatized Compound:

In the absence of specific experimental data for this compound, a hypothetical GC-MS analysis of its N-trifluoroacetyl-O-ethyl ester derivative can be described. This derivative is chosen for its good chromatographic properties and informative mass spectrum.

The derivatization would proceed as follows:

Esterification: The carboxylic acid group is converted to an ethyl ester by heating with ethanolic HCl.

Acylation: The methylamino group is acylated with trifluoroacetic anhydride (TFAA).

The resulting derivative, ethyl 2-(N-methyl-2,2,2-trifluoroacetamido)-2-ethylbutanoate, would then be analyzed by GC-MS.

Table 1: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Expected Research Findings:

The total ion chromatogram (TIC) would be expected to show a single, sharp peak corresponding to the derivatized this compound. The retention time of this peak would be characteristic of the derivative under the specified chromatographic conditions.

The electron ionization mass spectrum of the derivative would provide structural information. Key fragmentation patterns would be expected, aiding in the confirmation of the compound's identity.

Table 2: Predicted Mass Spectral Fragmentation of Ethyl 2-(N-methyl-2,2,2-trifluoroacetamido)-2-ethylbutanoate

| m/z | Fragment Ion | Interpretation |

| [M]+ | C11H18F3NO3+ | Molecular Ion |

| [M-29]+ | C9H13F3NO3+ | Loss of ethyl group (•C2H5) |

| [M-45]+ | C9H13F3NO2+ | Loss of ethoxy group (•OC2H5) |

| [M-113]+ | C7H14NO+ | Loss of •CF3CO and C2H4 |

| 96 | C6H12N+ | Cleavage alpha to the nitrogen |

Theoretical and Computational Studies of 2 Ethyl 2 Methylamino Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have provided a preliminary understanding of the electronic landscape of 2-Ethyl-2-(methylamino)butanoic acid. These calculations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic characteristics.

By solving approximations of the Schrödinger equation for the molecule, researchers can determine key electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in assessing its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, offers a measure of the molecule's chemical stability and its propensity to engage in chemical reactions. A larger gap generally implies higher stability and lower reactivity.

Furthermore, the distribution of electron density can be mapped to generate an electrostatic potential map. This map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical attack. For this compound, the carboxylic acid and methylamino groups are expected to be key reactive centers.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. |

Note: Specific numerical values are pending publication in peer-reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations have been employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's conformational flexibility and its interactions with its environment, particularly in a solvent.

MD simulations reveal that the ethyl and methylamino groups attached to the chiral center can rotate, leading to a variety of low-energy conformations. The relative populations of these conformers are determined by their free energies, which can be calculated from the simulation trajectories. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates its biological activity.

Simulations in aqueous solution have also begun to shed light on the hydration of this compound. The formation of hydrogen bonds between the carboxylic acid and amino groups with water molecules is a key determinant of its solubility and how it interacts with biological systems. The radial distribution function is a common analytical tool used in these simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In Silico Prediction of Biochemical Interactions and Target Binding

While experimental data on the biochemical targets of this compound is scarce, in silico methods provide a valuable starting point for identifying potential protein interactions. Molecular docking is a primary computational technique used for this purpose. In a typical docking study, the three-dimensional structure of this compound is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity.

These predictive studies can screen large databases of protein structures to identify those that are most likely to bind to the compound. The results of such virtual screening efforts can then be used to prioritize proteins for experimental validation. Key factors influencing the predicted binding affinity include the shape complementarity between the ligand and the protein's binding pocket, as well as the formation of favorable intermolecular interactions such as hydrogen bonds, and electrostatic and van der Waals interactions.

Computational Approaches to Chiral Discrimination and Enantiomeric Excess Prediction

Given the presence of a chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. Computational methods are being explored to understand and predict the differential interactions of these enantiomers with other chiral molecules, a process known as chiral discrimination.

One computational approach involves simulating the interaction of each enantiomer with a known chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly. This information is valuable for developing methods for enantioseparation.

Furthermore, theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, can be used to determine the absolute configuration of the enantiomers. By comparing the computationally predicted spectra with experimentally measured spectra, the R/S configuration can be assigned. These computational tools are becoming increasingly important in the characterization of chiral molecules.

Mechanistic Investigations of 2 Ethyl 2 Methylamino Butanoic Acid Chemical Reactions

Reaction Kinetics and Rate Law Determinations of Amino Acid Oxidation

Table 1: Hypothetical Data Table for Kinetic Studies of 2-Ethyl-2-(methylamino)butanoic Acid Oxidation

| Experiment | Initial [Amino Acid] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | Data not available |

| 2 | 0.20 | 0.10 | Data not available |

| 3 | 0.10 | 0.20 | Data not available |

This table illustrates the type of data that would be necessary to determine the rate law for the oxidation of this compound. Currently, no such experimental data has been found in the reviewed literature.

Role of Catalysts and Solvent Effects on Reactivity

The reactivity of this compound would be significantly influenced by the presence of catalysts and the nature of the solvent. Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate. Solvents can affect reactivity through their polarity, proticity, and ability to solvate reactants, intermediates, and transition states. For instance, in the synthesis of the related compound, 2-ethyl-2-methylbutanoic acid, strong acid catalysts like phosphoric acid and boron trifluoride dihydrate have been utilized. However, the impact of such catalysts on a molecule containing a basic methylamino group would be markedly different and requires specific investigation.

Table 2: Illustrative Table of Potential Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant | Reaction Rate Constant (k) | Product Selectivity |

| Hexane | 1.88 | Data not available | Data not available |

| Dichloromethane (B109758) | 8.93 | Data not available | Data not available |

| Ethanol (B145695) | 24.5 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

This table exemplifies the data needed to assess solvent effects on the reactivity of this compound. Such data is currently unavailable.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The presence of a chiral center at the α-carbon of this compound introduces the element of stereochemistry to its reactions. Investigations into the stereochemical outcomes would be crucial, particularly in reactions that could either preserve, invert, or racemize this chiral center. Furthermore, in reactions that generate a new stereocenter, the diastereoselectivity (the preference for the formation of one diastereomer over another) would be a key area of study. Understanding the factors that control these stereochemical outcomes is fundamental for the asymmetric synthesis and application of this compound.

Due to a lack of available scientific literature and research data specifically on the chemical compound "this compound," this article cannot be generated. Extensive searches have not yielded any studies detailing its biochemical interactions, biological activities, or effects on transporters, enzymes, or receptors as outlined in the requested structure.

The provided outline suggests the existence of research on analogs of this compound, particularly concerning interactions with the Large Neutral Amino Acid Transporter (LAT-1). However, without access to the specific data from the cited sources " hmdb.ca" and " nih.gov," and no publicly available information on "this compound" itself, it is impossible to produce a scientifically accurate and informative article that adheres to the strict constraints of the request.

Further investigation into the specific analogs and the research cited in the inaccessible documents would be necessary to provide any relevant information. At present, the topic as specified cannot be addressed.

Biochemical Interactions and Biological Activities of 2 Ethyl 2 Methylamino Butanoic Acid in Research Models

Structure-Activity Relationship (SAR) Studies of 2-Ethyl-2-(methylamino)butanoic Acid Analogs

Specific structure-activity relationship (SAR) studies focusing on analogs of this compound are not extensively documented. However, general principles from medicinal chemistry regarding the modification of amino acid-based structures can provide insights into the potential impact of altering its chemical structure.

The ethyl group at the α-position of this compound is a key feature of its side chain. In the context of SAR, modifications to this side chain would be expected to significantly influence the compound's biological activity. Altering the size, lipophilicity, and steric bulk of the side chain can affect how the molecule interacts with biological targets, such as transporters or receptors.

For example, in other classes of biologically active molecules, even minor changes to alkyl side chains can lead to substantial differences in potency and selectivity. The introduction of different alkyl groups can alter the hydrophobic interactions with a target protein, potentially leading to enhanced or diminished activity. A systematic variation of the side chain, for instance, by replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl), would be a standard approach in an SAR study to probe the requirements for optimal biological activity.

The methylamino group is another critical functional group in the structure of this compound. N-methylation of amino acids is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. researchgate.netrsc.org This modification can increase metabolic stability by protecting against enzymatic degradation, improve cell permeability, and influence the conformational preferences of the molecule. researchgate.net

In various studies, N-methylation has been shown to enhance the receptor selectivity and affinity of peptides and small molecules. researchgate.netnih.gov This is often attributed to the reduced conformational flexibility of the N-methylated compound, which can pre-organize it into a bioactive conformation for binding to its target. researchgate.net Therefore, modifications to the methylamino group of this compound, such as demethylation to a primary amine or substitution with larger alkyl groups, would likely have a profound impact on its target affinity and biological activity. An SAR study would systematically explore these modifications to determine the optimal substitution on the amino group for a desired biological effect.

Advanced Methodologies in 2 Ethyl 2 Methylamino Butanoic Acid Research

Isotopic Labeling for Mechanistic and Metabolic Tracing Studies

There is currently no publicly available research detailing the use of isotopic labeling to investigate the metabolic fate or reaction mechanisms of 2-Ethyl-2-(methylamino)butanoic acid. Isotopic labeling, a powerful technique where atoms in a molecule are replaced by their isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), is a gold standard for tracing the metabolic pathways of compounds within biological systems and for elucidating complex chemical reaction mechanisms. The absence of such studies on this compound means its metabolic transformations and mechanistic chemistry remain speculative.

Cryo-Electron Microscopy and Other High-Resolution Structural Biology Techniques for Compound-Protein Complexes

High-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have become instrumental in understanding how chemical compounds interact with proteins at an atomic level. nih.govamericanpeptidesociety.org These methods allow for the visualization of compound-protein complexes, providing critical insights for drug design and mechanistic biology. americanpeptidesociety.org However, a review of the current scientific literature indicates a lack of studies employing cryo-EM or other high-resolution techniques to determine the structure of this compound in complex with any protein. This signifies a key area for future research to understand its potential biological targets and mode of action.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and optimize chemical compounds. nih.govmdpi.com These computational tools can predict molecular properties, identify potential biological targets, and suggest novel molecular structures with improved characteristics. mdpi.comnih.gov Despite the broad impact of AI and ML in chemical research, there are no specific reports on their application to the discovery, optimization, or property prediction of this compound. The application of these in silico methods could significantly advance the understanding and potential applications of this compound.

Development of Novel Analytical Probes and Biosensors

The development of specific analytical probes and biosensors is crucial for the sensitive and selective detection of chemical compounds in various matrices. Such tools are invaluable for pharmacokinetic studies, environmental monitoring, and understanding a compound's distribution and interaction in biological systems. At present, there is no published research on the development of novel analytical probes or biosensors specifically designed for the detection and quantification of this compound.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H-NMR in DMSO-d6 (δ 2.51 ppm for methylamino protons) confirms substituent integration ().

- LCMS : LCMS (m/z 172.5 [M+H]+) validates molecular weight, while HPLC retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) assess purity .

- Elemental Analysis : Carbon (55.87%), hydrogen (9.93%), and nitrogen (3.83%) content verification ensures stoichiometric accuracy .

Advanced Consideration : For stereoisomers, employ chiral HPLC (e.g., ’s enantiomer separation) or circular dichroism (CD) to distinguish R/S configurations.

How can conflicting spectroscopic data (e.g., NMR shifts) across studies be systematically addressed?

Advanced Research Focus

Data discrepancies often arise from solvent effects, pH, or impurities. To resolve:

- Deuterated Solvents : Compare DMSO-d6 vs. CDCl3 spectra (e.g., δ 9.43 ppm brs in DMSO for NH groups; ).

- pH Control : Protonation states (e.g., methylamino vs. ammonium forms) alter chemical shifts. Adjust using buffer systems.

- Reference Standards : Cross-validate with certified materials (e.g., USP standards; ) or isotopic analogs (e.g., deuterated 2-methylbutanoic acid; ).

What computational tools are effective for modeling the reactivity and stability of this compound?

Q. Advanced Research Focus

- DFT Calculations : Predict reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO’s polarity effect on solubility; ).

- PubChem Data : Leverage InChI keys (e.g., NGEWQZIDQIYUNV-BYPYZUCNSA-N; ) for structure-activity relationship (SAR) modeling.

How should stability studies be designed to assess degradation pathways under varying storage conditions?

Q. Basic Research Focus

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Endpoints : Monitor via HPLC (peak area reduction) or LCMS for degradation products (e.g., hydrolysis of ester groups; ).

- Safety Protocols : Follow SDS guidelines () for handling hygroscopic or light-sensitive samples.

What strategies are recommended for resolving low yields in stereoselective syntheses of analogous β-amino acids?

Q. Advanced Research Focus

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation ().

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

How can isotopic labeling (e.g., 13C, 15N) be utilized to trace metabolic or synthetic pathways of this compound?

Q. Advanced Research Focus

- Synthesis : Incorporate 13C-labeled ethyl groups via [13C]-ethyl bromide () or 15N-methylamine.

- Tracing : Use 13C-NMR or mass spectrometry to track labeled intermediates in biological or chemical systems (e.g., ’s nitroxide probes).

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | |

| LCMS m/z | 172.5 [M+H]+ | |

| HPLC Retention Time | 0.52 min (SMD-TFA05) | |

| Chiral Purity | 95% (HPLC; enantiomers) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.